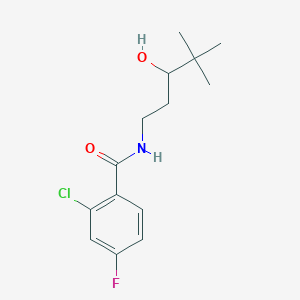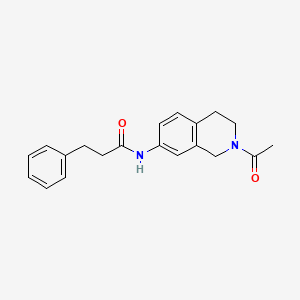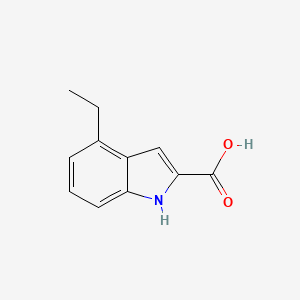![molecular formula C20H17ClN4 B2848518 3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine CAS No. 849923-11-1](/img/structure/B2848518.png)
3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Pyrazolo[1,5-a]pyrimidines are a class of compounds that have shown a wide range of biological activities . They are considered privileged structures in medicinal chemistry, meaning they are often found in biologically active compounds .
Synthesis Analysis
The synthesis of pyrazolo[1,5-a]pyrimidines often involves the reaction of aminopyrimidines with various electrophiles . The specific synthesis route can vary depending on the desired substituents on the pyrazolo[1,5-a]pyrimidine scaffold .Molecular Structure Analysis
Pyrazolo[1,5-a]pyrimidines are fused heterocyclic compounds that contain a pyrazole ring fused with a pyrimidine ring . The specific molecular structure can vary depending on the substituents attached to the scaffold .Chemical Reactions Analysis
Pyrazolo[1,5-a]pyrimidines can undergo various chemical reactions depending on their substituents . For example, they can participate in cycloaddition reactions, substitution reactions, and more .Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazolo[1,5-a]pyrimidines can vary depending on their specific structure . Factors that can influence these properties include the nature and position of substituents on the pyrazolo[1,5-a]pyrimidine scaffold .科学的研究の応用
Synthesis and Structural Analysis
The synthesis and crystal structure analysis of pyrazolo[1,5-a]pyrimidine derivatives have shown significant scientific interest due to their complex chemical structures and potential biological activities. For instance, one study focused on the synthesis of a related compound, emphasizing its moderate anticancer activity. This process involved chlorination and aminization steps, confirmed through various analytical techniques such as IR, 1H NMR, and X-ray diffraction, demonstrating the compound's triclinic crystal system and space group P-1 (Lu Jiu-fu et al., 2015). Similarly, another study detailed the synthesis of a pyrazolo[1,5-a]pyrimidine compound, highlighting the molecular interactions within its crystal structure, which contribute to its potential as a research chemical (H. Repich et al., 2017).
Biological Activities and Applications
Research into pyrazolo[1,5-a]pyrimidine derivatives has also explored their biological activities, particularly in the context of anticancer and antimicrobial effects. Several compounds within this chemical class have demonstrated promising activities in vitro, suggesting their potential for further development as therapeutic agents. For instance, novel 1-arylpyrazolo[3,4-d]pyrimidine derivatives, containing an amide moiety, were synthesized and analyzed for their molecular structures through single-crystal X-ray diffraction, indicating the scope of these compounds in drug development (Ju Liu et al., 2016).
The diverse chemical modifications possible on the pyrazolo[1,5-a]pyrimidine scaffold allow for the investigation of a wide range of biological activities. These modifications can lead to the discovery of compounds with potent and selective activity against various biological targets. For example, a study on substituted pyrazolo[1,5-a]pyrimidines developed through ultrasound-assisted synthesis reported the regioselectivity of the reaction and the potential for designing compounds with specific biological activities (S. Kaping et al., 2020).
作用機序
Target of Action
The primary target of 3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a protein kinase that plays a crucial role in the regulation of the cell cycle, making it an appealing target for cancer treatment .
Mode of Action
This compound interacts with CDK2, inhibiting its activity . The inhibition of CDK2 leads to a significant alteration in cell cycle progression, which can result in the induction of apoptosis within cells . This interaction and the resulting changes contribute to the compound’s cytotoxic activities against certain cell lines .
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle, a critical biochemical pathway. CDK2 is responsible for the phosphorylation of key components for cell proliferation . Therefore, the inhibition of CDK2 can lead to the disruption of cell proliferation, which is particularly beneficial in the context of cancer treatment .
Pharmacokinetics
These properties can help predict the structure requirement for the observed antitumor activity .
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines . For instance, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines . The compound’s action also leads to a significant alteration in cell cycle progression and the induction of apoptosis within cells .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. It’s important to note that the compound’s lipophilicity, i.e., its affinity for a lipid environment, allows it to diffuse easily into cells , which can be a critical factor in its action and efficacy.
Safety and Hazards
将来の方向性
特性
IUPAC Name |
3-(4-chlorophenyl)-2,5-dimethyl-N-phenylpyrazolo[1,5-a]pyrimidin-7-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4/c1-13-12-18(23-17-6-4-3-5-7-17)25-20(22-13)19(14(2)24-25)15-8-10-16(21)11-9-15/h3-12,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GRACRCVSIZGFCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C(=NN2C(=C1)NC3=CC=CC=C3)C)C4=CC=C(C=C4)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-amino-6-ethyl-4-(3-methoxyphenyl)-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2848437.png)


![5-iodo-4,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-3-amine](/img/structure/B2848443.png)

![3-(4-(tert-butyl)phenyl)-7-methyl-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B2848446.png)
![(2E)-3-(4-fluorophenyl)-2-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2848447.png)
![Tert-butyl 3-[[4-(prop-2-enoylamino)benzoyl]oxymethyl]pyrrolidine-1-carboxylate](/img/structure/B2848448.png)

![Methyl 2-amino-2-[3-[2-(2-methoxyethoxy)ethyl]-1-bicyclo[1.1.1]pentanyl]acetate](/img/structure/B2848450.png)
![N-(4-fluorobenzo[d]thiazol-2-yl)-N-(2-morpholinoethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2848451.png)
![2-Oxa-5-azabicyclo[2.2.1]heptane-1-carboxylic acid hydrochloride](/img/structure/B2848454.png)

![5-Oxo-3-phenyl-4,5-dihydro[1,2,3]triazolo[1,5-a]quinazoline-8-carboxylic acid](/img/structure/B2848457.png)
